Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutane core substituted with hydroxymethyl and dimethoxy groups. Its molecular formula is C₁₄H₂₇NO₅, with structural complexity arising from the strained cyclobutane ring and polar functional groups. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows.
The compound’s cyclobutane ring introduces conformational rigidity, which may influence its pharmacokinetic properties or binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-11(2,3)19-10(16)14-8-12(9-15)6-13(7-12,17-4)18-5/h15H,6-9H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQKVDFEZMIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(OC)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl and methoxy groups. The final step involves the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutyl ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups to the cyclobutyl ring.
Scientific Research Applications
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Table 1: Structural Comparison of Carbamate Derivatives
Key Observations:
Ring Size and Strain: The cyclobutane core in the target compound imposes moderate ring strain compared to cyclopropane derivatives (e.g., 153248-46-5), which exhibit higher strain and reactivity .
Substituent Effects: Dimethoxy groups (target compound) increase electron density and lipophilicity relative to dimethyl (CID 155895557) or hydroxymethyl groups, influencing solubility and metabolic stability . Polar substituents like cyano (, compound 3) may enhance hydrogen-bonding interactions but reduce bioavailability.
Key Observations:
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) | Key Applications |
|---|---|---|---|---|
| Target compound | 1.8 | ~0.5 (PBS) | 45 (human liver microsomes) | Intermediate for kinase inhibitors |
| CID 155895557 | 2.3 | ~0.3 (PBS) | 30 | Protease inhibitor scaffolds |
| 153248-46-5 (cyclopropane analog) | 1.2 | ~1.2 (PBS) | 60 | CNS-targeting agents |
Key Observations:
Biological Activity
Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 1142211-17-3
The structural features include a tert-butyl group, a hydroxymethyl group, and a dimethoxycyclobutyl moiety, which contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that affect cell growth and proliferation.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, influencing cellular responses such as apoptosis or differentiation.
- Antioxidant Activity : The presence of hydroxymethyl and methoxy groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:
These findings suggest that the compound could be further developed as a potential anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It has been observed to reduce neuronal cell death in models of neurodegeneration, potentially through its antioxidant properties.
Case Studies
-
In Vitro Study on Cancer Cells :
- A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
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Neuroprotection in Animal Models :
- In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, indicating its potential for neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
